REACTION_CXSMILES
|
C(C1[CH:7]=[C:6]([Cl:8])[O:5][N:4]=1)C.[OH-:9].[Li+].[O:11]1[CH2:16][CH2:15]OCC1>>[Cl:8][C:6]1[O:5][N:4]=[C:15]([C:16]([OH:11])=[O:9])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
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1.5 g
|
Type
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reactant
|
Smiles
|
C(C)C1=NOC(=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the phases were separated
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Type
|
EXTRACTION
|
Details
|
the aqueous were extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic rejoined were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material 1.2 g (95%) was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |